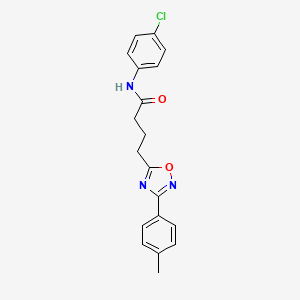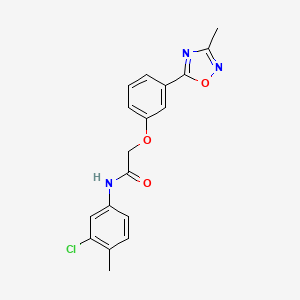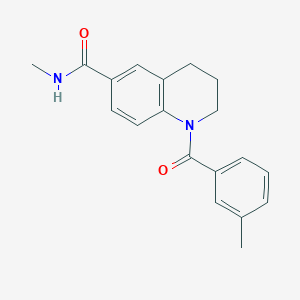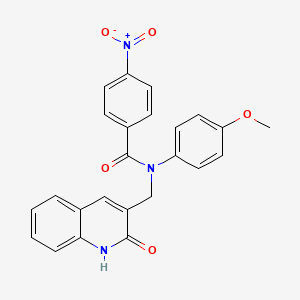![molecular formula C17H20N4O B7714655 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, also known as IBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5), which makes it a potential candidate for the treatment of various diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
作用機序
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide works by inhibiting the activity of PDE5, which is an enzyme that breaks down cyclic GMP. By inhibiting PDE5, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide increases the levels of cyclic GMP, which leads to relaxation of smooth muscle cells and increased blood flow. This mechanism of action is responsible for its potential use in the treatment of diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Biochemical and physiological effects:
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to have various biochemical and physiological effects. Its inhibitory activity against PDE5 leads to increased levels of cyclic GMP, which leads to relaxation of smooth muscle cells and increased blood flow. This effect is responsible for its potential use in the treatment of diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. In addition, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has several advantages as a research tool. Its potent inhibitory activity against PDE5 makes it a useful tool for studying the role of cyclic GMP in various physiological processes. However, there are also some limitations to its use in lab experiments. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time. In addition, it can be difficult to obtain pure N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, which can make it difficult to control for impurities in lab experiments.
将来の方向性
There are several future directions for research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide. One potential direction is to study its potential use in the treatment of cancer. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential use as a cancer treatment. Another potential direction is to study its potential use in the treatment of other diseases such as pulmonary hypertension and cardiovascular diseases. Finally, further studies are needed to better understand the mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide and its potential role in various physiological processes.
合成法
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide involves a multi-step process that starts with the reaction of 2-aminobenzaldehyde with ethyl acetoacetate to form 2-ethyl-3-(1H-pyrazol-1-yl)quinoline. This compound is then reacted with isobutyl bromide in the presence of potassium carbonate to form 2-ethyl-3-(1-isobutyl-1H-pyrazol-3-yl)quinoline. The final step involves the reaction of this compound with propionyl chloride in the presence of triethylamine to form N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide.
科学的研究の応用
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been extensively studied for its potential use in the treatment of various diseases. Its potent inhibitory activity against PDE5 makes it a potential candidate for the treatment of erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. In addition, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-15(22)19-16-13-9-12-7-5-6-8-14(12)18-17(13)21(20-16)10-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSOKWBIVGZISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)

![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7714628.png)



![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)
![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)
